
2-Methoxynicotinic acid
Overview
Description
2-Methoxynicotinic acid (CAS: 16498-81-0) is a substituted nicotinic acid derivative featuring a methoxy group at the 2-position of the pyridine ring. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol. The compound is a white to off-white crystalline solid with a melting point of 147–149°C . It is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. For example, it serves as a precursor in the synthesis of 3-iodo-2-methoxypyridine via transition-metal-free decarboxylative iodination, achieving a 62% yield under optimized conditions . Additionally, it has been incorporated into nonsteroidal mineralocorticoid receptor antagonists, such as (R)-14c, which exhibits potent MR antagonism (IC₅₀ = 4.5 nM) and improved pharmacokinetic properties compared to earlier analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-Methoxynicotinic acid involves the chlorination of 2-chloronicotinic acid followed by methoxylation. The process typically involves the use of sodium methoxide in methanol as the methoxylating agent .
Industrial Production Methods:
In industrial settings, this compound can be produced by chlorinating 2-chloronicotinic acid at the 5-position using an alkali metal hypochlorite in a homogeneous aqueous solvent system. This method is preferred due to its efficiency and safety compared to using chlorine gas .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methoxynicotinic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed:
Oxidation: Nicotinic acid derivatives.
Reduction: 2-Methoxy-3-pyridinemethanol.
Substitution: Various substituted nicotinic acid derivatives depending on the substituent introduced
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 2-methoxynicotinic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as a lead compound in the development of new antibiotics .
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This property positions it as a candidate for therapeutic applications in treating inflammatory diseases .
Enzymatic Synthesis
This compound is utilized in the enzymatic synthesis of pyridine derivatives. A notable study employed Novozym 435 as a biocatalyst to synthesize pyridine esters from this compound and various alcohols. The optimal conditions yielded high conversion rates and purity levels, demonstrating its utility in green chemistry applications .
Table: Enzymatic Synthesis Yields
Alcohol Used | Yield (%) |
---|---|
Benzyl Alcohol | 78 |
Ethanol | 65 |
Octanol | 70 |
Butanol | 60 |
Material Science Applications
1. Polymer Chemistry
this compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .
2. Coatings and Adhesives
The compound's reactive functional groups allow it to be used in formulating coatings and adhesives that require robust adhesion properties and resistance to environmental degradation .
Case Studies
Case Study 1: Antibiotic Development
A research team synthesized a series of derivatives based on this compound, leading to compounds with enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) that guided further modifications for improved efficacy .
Case Study 2: Biocatalytic Processes
In a series of experiments, researchers optimized the conditions for synthesizing pyridine esters using this compound. The use of Novozym 435 allowed for efficient reaction conditions with minimal environmental impact, showcasing the benefits of biocatalysis in organic synthesis .
Mechanism of Action
The mechanism of action of 2-Methoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its antifungal effects by inhibiting key enzymes involved in fungal cell wall synthesis. Additionally, it may modulate certain signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs of Nicotinic Acid
Impact of Substituent Position and Functional Groups
(a) Methoxy Group Position
- 2-Methoxynicotinic acid : The 2-OCH₃ group induces steric and electronic effects that influence reactivity. For instance, in decarboxylative iodination, the methoxy group directs electrophilic substitution to the 3-position of the pyridine ring, enabling efficient synthesis of iodinated derivatives .
- This positional difference may limit its utility in certain synthetic pathways .
(b) Functional Group Modifications
- Amino vs. Methoxy: 2-Amino-4-methoxynicotinic acid (CAS: 773099-92-6) incorporates both amino and methoxy groups, enhancing hydrogen-bonding capacity. This compound is used in specialized ligand design but poses higher toxicity risks (H302 hazard classification) .
- Halogenation : 6-Chloronicotinic acid exhibits increased lipophilicity compared to methoxy analogs, making it suitable for agrochemical applications .
Biological Activity
2-Methoxynicotinic acid (2-MNA) is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 2-position of the pyridine ring. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications in various medical fields. This article explores the biological activity of 2-MNA, summarizing key research findings, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHNO
- Molecular Weight : 153.14 g/mol
- CAS Number : 16498-81-0
- SMILES Notation : COc1ncccc1C(=O)O
This compound exhibits several mechanisms through which it exerts its biological effects:
- Mineralocorticoid Receptor Antagonism : 2-MNA has been identified as a mineralocorticoid receptor antagonist, effectively blocking the receptor's activity. This mechanism is significant for conditions related to hypertension and cardiovascular diseases .
- Antimicrobial Activity : Research indicates that 2-MNA possesses antimicrobial properties, making it a candidate for further exploration in treating infections .
- Anticancer Properties : Studies have shown that 2-MNA may inhibit cancer cell proliferation, particularly in breast and colon cancer models. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis contributes to its anticancer potential .
Biological Activities
The biological activities of this compound can be summarized in the following table:
Case Studies
-
Anticancer Activity :
A study evaluated the effects of 2-MNA on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC values significantly lower than those observed for standard chemotherapeutics. The mechanism was linked to apoptosis induction via the mitochondrial pathway . -
Antimicrobial Efficacy :
Another research focused on the antimicrobial properties of 2-MNA against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both bacteria, suggesting moderate antibacterial activity. -
Neuroprotection :
In a model of neuroinflammation, 2-MNA demonstrated protective effects against oxidative stress-induced neuronal damage. The compound reduced levels of pro-inflammatory cytokines and enhanced neuronal survival rates .
Structure-Activity Relationships (SAR)
The structure of 2-MNA is crucial for its biological activity. Modifications to the methoxy and carboxylic acid groups can significantly alter its potency and selectivity towards various biological targets. For instance:
- Substituting the methoxy group with other functional groups can enhance or diminish its receptor binding affinity.
- The position of substituents on the pyridine ring influences its interaction with enzymes and receptors involved in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxynicotinic acid, and how can researchers optimize yields in lab-scale synthesis?
- Methodology : The synthesis often involves nucleophilic substitution or catalytic methoxylation. For example, derivatives of nicotinic acid (e.g., 2-chloronicotinic acid) may react with methoxide ions under controlled conditions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or TLC to track intermediate formation .
- Data Validation : Use -NMR and -NMR to confirm the methoxy group (-OCH) at the 2-position and the carboxylic acid moiety at the 3-position. Cross-reference melting points (reported: 164–167°C) with literature to verify purity .
Q. What analytical techniques are recommended for characterizing this compound and detecting impurities?
- Primary Methods :
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 154.1 (calculated for CHNO) .
- FTIR : Identify characteristic peaks for carboxylic acid (1700–1720 cm) and methoxy groups (2830–2980 cm) .
- Contradiction Management : If observed melting points deviate from literature values (e.g., due to polymorphic forms), perform DSC analysis to assess thermal behavior .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation of dust or aerosols .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid dry sweeping to minimize dust dispersion .
Advanced Research Questions
Q. How does this compound behave under varying pH conditions, and what are its stability implications for reaction design?
- Experimental Design :
- pH Stability Study : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy over 24–72 hours.
- Degradation Products : Use LC-MS to identify byproducts (e.g., demethoxylated derivatives or decarboxylation products) .
Q. What are the challenges in resolving contradictory spectral data (e.g., NMR shifts) for this compound derivatives?
- Root Causes :
- Solvent Effects : Chemical shifts vary with deuterated solvents (DMSO-d vs. CDCl).
- Tautomerism : The carboxylic acid group may exhibit keto-enol tautomerism, altering peak positions .
- Resolution Strategy : Compare spectra across multiple solvents and temperatures. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Workflow :
Optimize geometry using B3LYP/6-31G(d) basis sets.
Calculate Fukui indices to identify electrophilic/nucleophilic sites.
Simulate reaction pathways (e.g., methoxy group substitution) to predict activation energies.
- Application : Models suggest the 2-methoxy group sterically hinders nucleophilic attack at the 3-position, guiding synthetic modifications .
Properties
IUPAC Name |
2-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZJSXSARPZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351727 | |
Record name | 2-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-81-0 | |
Record name | 2-Methoxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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